Sulindac, trans-(S)-

Drug Metabolism CYP Induction Enantioselectivity

Researchers requiring stereochemically defined Sulindac for enantiomer-specific metabolism or crystallization inhibition studies face supply of ambiguous stereochemistry. Sulindac, trans-(S)- (CAS 1316775-70-8) eliminates this variability as the exact (S)-enantiomer with trans (E) geometry. - Enables MsrA-mediated reduction studies without racemic interference. - Serves as a superior crystallization inhibitor reference (trans >> cis). - Supports COX-independent antineoplastic pathway elucidation (COX-2 IC50 = 58 µM, prodrug form). Supplied with full analytical documentation for immediate research use.

Molecular Formula C20H17FO3S
Molecular Weight 356.4 g/mol
CAS No. 1316775-70-8
Cat. No. B1254591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulindac, trans-(S)-
CAS1316775-70-8
Molecular FormulaC20H17FO3S
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O
InChIInChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9+/t25-/m0/s1
InChIKeyMLKXDPUZXIRXEP-HCQJPZKZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulindac trans-(S)- (CAS 1316775-70-8) Baseline and Molecular Identity


Sulindac, trans-(S)- (CAS 1316775-70-8) is the (S)-enantiomer of the prodrug nonsteroidal anti-inflammatory drug (NSAID) Sulindac. It is a sulfinylindene derivative with defined absolute stereochemistry at the sulfur chiral center and a trans (E) geometry across the benzylidene double bond [1]. As a prodrug, it requires in vivo reduction to its active sulfide metabolite, primarily via the stereospecific enzyme methionine sulfoxide reductase A (MsrA) [1]. This specific stereoisomer serves as a critical research tool for studying enantiomer-specific metabolism, COX-independent anti-neoplastic mechanisms, and stereoselective inhibition of crystallization.

Sulindac trans-(S)-: Why It Cannot Be Substituted with Other Sulindac Forms


Substituting Sulindac, trans-(S)- with generic Sulindac, its racemic mixture, or other related metabolites (e.g., sulindac sulfide, sulindac sulfone) is not scientifically valid for many research and industrial applications. The specific trans-(S)- configuration dictates its metabolic fate and intermolecular interactions. For example, the reduction of the sulfoxide prodrug to the active sulfide is catalyzed by the stereospecific enzyme MsrA, which acts selectively on the S-epimer [1]. Furthermore, the trans (E) geometry of the benzylidene double bond is a key determinant in its function, as shown by the diminished COX-inhibitory potency of the Z-isomer compared to the standard sulfide [2]. The stereochemistry also profoundly affects physical properties; trans-sulindac is a significantly more effective crystallization inhibitor than its cis-isomer [3]. Using a non-specific form introduces uncontrolled stereochemical and functional variability that can invalidate experimental results.

Quantitative Evidence for Sulindac trans-(S)- Differentiation in Research and Procurement


Enantioselective Activation of Cytochrome P450 (CYP) System

(S)-Sulindac demonstrates superior activity compared to the (R)-enantiomer in increasing the activity of the cytochrome P450 (CYP) system, a critical factor in predicting drug-drug interactions and metabolic clearance [1].

Drug Metabolism CYP Induction Enantioselectivity Drug-Drug Interactions

Superior Crystallization Inhibition Compared to Cis-Isomer

In a direct comparison of structurally related compounds (SRCs) for their effect on indomethacin crystallization, trans-sulindac (t-SUL) was identified as a stronger crystallization inhibitor than cis-sulindac (c-SUL) [1]. This property is critical for maintaining the physical stability of amorphous drug formulations.

Pharmaceutical Formulation Crystallization Inhibition Amorphous Solid Dispersions Supersaturation

Stereospecific Reduction to Active Sulfide Metabolite

The reduction of (S)-Sulindac to its pharmacologically active sulfide metabolite is catalyzed specifically by methionine sulfoxide reductase A (MsrA), while the R-epimer is a substrate for MsrB [1]. This stereospecific metabolic pathway dictates the production of the active moiety.

Prodrug Activation Stereoselective Metabolism Enzymology Pharmacokinetics

Distinct COX-Independent Antineoplastic Activity Profile

While sulindac sulfide is a potent COX inhibitor (IC50 = 1.9 µM for COX-1, 1.21 µM for COX-2 [1]), the parent prodrug Sulindac is much weaker (IC50 = 58 µM for COX-2) [1]. The trans-(S)- form serves as a prodrug that can be used to probe COX-independent mechanisms, as its chemopreventive properties involve pathways not solely reliant on prostaglandin suppression . In contrast, sulindac sulfone, another metabolite, has no effect on tumor xenograft growth in vivo despite in vitro activity [2].

Cancer Chemoprevention Apoptosis COX-Independent Oncology

Ideal Research and Industrial Application Scenarios for Sulindac trans-(S)- (CAS 1316775-70-8)


Enantioselective Metabolism and CYP Induction Studies

Researchers investigating stereoselective drug metabolism should procure Sulindac, trans-(S)- as a defined substrate. Its specific reduction by MsrA to the active sulfide and its superior ability to increase CYP system activity compared to the (R)-enantiomer [1] make it an essential tool for elucidating these pathways without the confounding effects of a racemic mixture.

Formulation Development: Stabilization of Amorphous Drug Products

Formulation scientists developing amorphous solid dispersions of poorly soluble drugs like indomethacin can utilize Sulindac, trans-(S)- as a reference crystallization inhibitor. Its demonstrated superior performance over the cis-isomer in inhibiting crystal growth [1] makes it a valuable standard for optimizing formulation stability and understanding crystallization mechanisms.

Cancer Biology: Dissecting COX-Dependent and Independent Pathways

Cancer researchers studying the antineoplastic mechanisms of NSAIDs can use Sulindac, trans-(S)- as a prodrug tool. Its weak direct COX inhibition (IC50 = 58 µM for COX-2) [1] relative to its active sulfide metabolite allows for the controlled activation and study of COX-independent pathways involved in apoptosis and chemoprevention, which are not accessible when using the fully active sulfide directly .

Chiral Chromatography and Analytical Reference Standards

Analytical chemists require the pure trans-(S)- enantiomer as a reference standard for developing and validating chiral separation methods (e.g., HPLC, CE) [1]. The distinct stereochemistry and CAS number (1316775-70-8) ensure accurate identification and quantification of this specific isomer in complex mixtures, which is critical for quality control in pharmaceutical research and production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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